
3-Hydroxy-4-sulfo-2-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-sulfo-2-naphthoic acid is an organic compound with the molecular formula C11H8O6S. It is a derivative of naphthalene, characterized by the presence of hydroxyl and sulfonic acid functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-sulfo-2-naphthoic acid can be synthesized through the carboxylation of 2-naphthol by the Kolbe-Schmitt reaction. This process involves the reaction of 2-naphthol with carbon dioxide under high pressure and temperature conditions, typically between 220-260°C . The reaction is facilitated by the presence of a base, such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. The product is then purified through recrystallization or other separation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-sulfo-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride are employed for sulfonic acid group substitutions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Sulfonate esters, amides, and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-sulfo-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of azo dyes and pigments. The compound’s ability to undergo azo coupling reactions makes it valuable in the production of various colored compounds.
Biology: The compound is used in biochemical assays and as a reagent for detecting metal ions.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-sulfo-2-naphthoic acid involves its ability to form stable complexes with metal ions. The hydroxyl and sulfonic acid groups act as chelating agents, binding to metal ions and forming stable coordination complexes. This property is exploited in various applications, including metal ion detection and corrosion inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-1-naphthoic acid: Similar in structure but lacks the sulfonic acid group.
3-Hydroxy-2-naphthoic acid: Another hydroxynaphthoic acid with different substitution patterns.
Calconcarboxylic acid: A related compound used as a metal ion indicator.
Uniqueness
3-Hydroxy-4-sulfo-2-naphthoic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
6313-95-7 |
|---|---|
Molekularformel |
C11H8O6S |
Molekulargewicht |
268.24 g/mol |
IUPAC-Name |
3-hydroxy-4-sulfonaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H8O6S/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10(9)18(15,16)17/h1-5,12H,(H,13,14)(H,15,16,17) |
InChI-Schlüssel |
YWDMJJYGCZNXGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C(=C2S(=O)(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


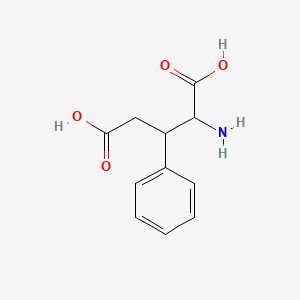

![[5-(2-chlorophenyl)-6-cyano-7,11-dimethyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl] acetate](/img/structure/B12795129.png)

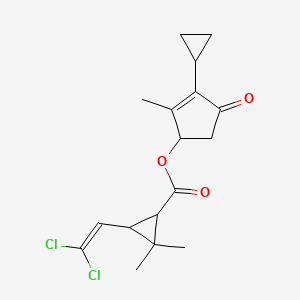

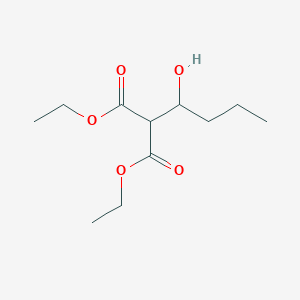
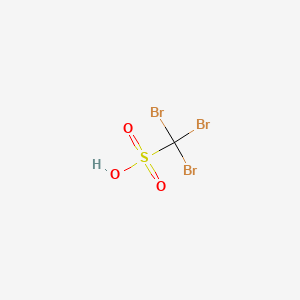
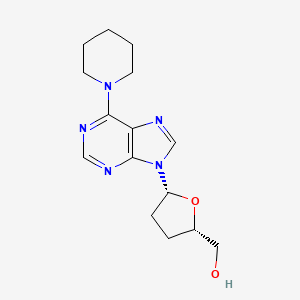
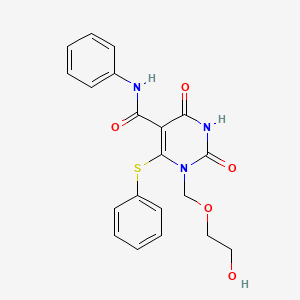
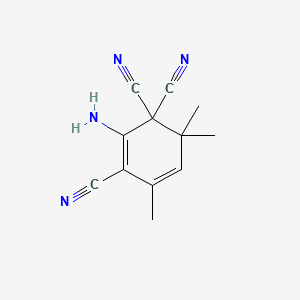
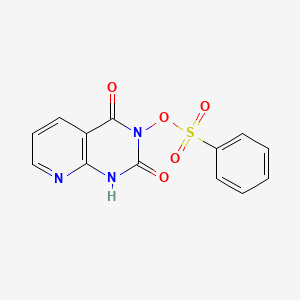

![Methyl 2-[2-(2-benzamidoethyl)-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B12795186.png)
